molecular formula C14H14FNO3S B10965038 N-(2-fluorobenzyl)-3-methoxybenzenesulfonamide

N-(2-fluorobenzyl)-3-methoxybenzenesulfonamide

Cat. No.: B10965038
M. Wt: 295.33 g/mol
InChI Key: DCRQVIWHGATQGL-UHFFFAOYSA-N
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Description

N-(2-FLUOROBENZYL)-3-METHOXY-1-BENZENESULFONAMIDE is an organic compound that features a fluorobenzyl group attached to a methoxybenzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROBENZYL)-3-METHOXY-1-BENZENESULFONAMIDE typically involves the reaction of 2-fluorobenzylamine with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROBENZYL)-3-METHOXY-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-FLUOROBENZYL)-3-METHOXY-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of N-(2-FLUOROBENZYL)-3-METHOXY-1-BENZENESULFONAMIDE depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The fluorobenzyl group can enhance binding affinity and specificity, while the methoxy and sulfonamide groups can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-FLUOROBENZYL)-2-(3,4-DIMETHOXYPHENYL)-ETHYLAMINE: Similar structure but with additional methoxy groups, which may alter its chemical and biological properties.

    N-(2-FLUOROBENZYL)-3-METHOXY-1-BENZENESULFONAMIDE: Similar core structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness

N-(2-FLUOROBENZYL)-3-METHOXY-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the fluorobenzyl group enhances its reactivity and binding affinity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C14H14FNO3S

Molecular Weight

295.33 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-methoxybenzenesulfonamide

InChI

InChI=1S/C14H14FNO3S/c1-19-12-6-4-7-13(9-12)20(17,18)16-10-11-5-2-3-8-14(11)15/h2-9,16H,10H2,1H3

InChI Key

DCRQVIWHGATQGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CC=C2F

Origin of Product

United States

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